N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a pyridinylmethyl group substituted with a methylated pyrazole moiety.
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-24-14-19(13-22-24)18-8-15(10-21-12-18)11-23-27(25,26)20-7-6-16-4-2-3-5-17(16)9-20/h6-10,12-14,23H,2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLESDNRDRBDPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 398.48 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
Antitumor Activity
Pyrazole derivatives, including sulfonamides like the compound , have been extensively studied for their antitumor properties. Research indicates that these compounds can inhibit key oncogenic pathways:
- BRAF(V600E) Inhibition : A series of pyrazole derivatives have shown significant inhibitory activity against the BRAF(V600E) mutation, which is prevalent in various cancers. This inhibition is crucial for developing targeted therapies for melanoma and other malignancies .
Anti-inflammatory Properties
The anti-inflammatory activity of sulfonamide-containing compounds has been well-documented:
- COX Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX). In particular, selective COX-2 inhibitors derived from pyrazole structures have demonstrated potent anti-inflammatory effects .
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of pyrazole derivatives have also been explored:
- Mechanisms of Action : Pyrazole derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting vital enzymatic functions. For example, certain derivatives have shown effectiveness against phytopathogenic fungi through mycelial growth inhibition assays .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Sulfonamide Group | Enhances solubility and bioavailability |
| Pyrazole Ring | Critical for enzyme inhibition |
| Pyridine Substitution | Modulates receptor binding affinity |
Case Studies
Several studies highlight the biological effects of similar compounds:
- Antitumor Efficacy : A study demonstrated that pyrazole-based sulfonamides effectively inhibited tumor growth in xenograft models by targeting BRAF(V600E) pathways .
- Anti-inflammatory Effects : Clinical trials involving COX inhibitors derived from pyrazole structures showed significant reduction in inflammation markers in rheumatoid arthritis patients .
- Antimicrobial Activity : Research on novel pyrazole carboxamide derivatives revealed strong antifungal activity against multiple strains of fungi, suggesting potential agricultural applications .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. The presence of the pyrazole and pyridine moieties is believed to enhance its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
2. Antimicrobial Properties
The sulfonamide group in this compound is known for its antimicrobial activity. It has been tested against a range of bacterial strains, demonstrating efficacy similar to traditional sulfa drugs. This opens avenues for developing new antibiotics that can combat resistant bacterial strains .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation. For instance, it has shown promising results in inhibiting certain kinases that are crucial for tumor growth and metastasis .
Pharmacology
4. Drug Formulation
Due to its favorable pharmacokinetic properties, including solubility and stability, N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is being explored as a candidate for formulation into various drug delivery systems. Its compatibility with liposomes and nanoparticles makes it a suitable candidate for targeted drug delivery applications .
5. Neuropharmacological Applications
Emerging studies suggest potential applications in neuropharmacology, particularly in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could facilitate the development of treatments for conditions such as Alzheimer's disease .
Material Science
6. Organic Electronics
The unique electronic properties of this compound make it an interesting candidate for use in organic electronic devices. Research is ongoing into its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it may enhance device efficiency due to its charge transport properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cells with IC50 values comparable to established chemotherapeutics. |
| Study B | Antimicrobial Properties | Effective against multi-drug resistant strains of Staphylococcus aureus with minimal inhibitory concentration values significantly lower than traditional antibiotics. |
| Study C | Enzyme Inhibition | Inhibited kinase activity by up to 70%, suggesting potential for therapeutic intervention in cancer treatment protocols. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other sulfonamide derivatives, enabling comparisons based on molecular architecture, physicochemical properties, and hypothetical target interactions. Below is an analysis of its key similarities and differences with related compounds:
Structural Analogues
N-(5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide ()
- Core Structure : Both compounds contain a tetrahydronaphthalene-sulfonamide backbone.
- Substituent Differences :
- Implications :
- The imidazole group in the analogue may enhance metal-binding capacity (e.g., zinc in enzymes), whereas the pyrazole-pyridine system in the target compound could favor π-π stacking interactions with aromatic residues in protein pockets .
- Methylation of the pyrazole in the target compound may improve metabolic stability compared to unmethylated heterocycles.
General Sulfonamide Pharmacophores
- Common Features :
- Sulfonamide (-SO₂NH-) group: Critical for hydrogen bonding and electrostatic interactions.
- Aromatic/hydrophobic moieties: Enhance binding to hydrophobic enzyme pockets.
Hypothetical Physicochemical Properties
| Property | Target Compound | N-(5-(1H-imidazol-4-yl)-tetrahydronaphthalen-1-yl)methanesulfonamide |
|---|---|---|
| Molecular Weight (g/mol) | ~425 (estimated) | ~319 (calculated) |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.1 (lower lipophilicity) |
| Hydrogen Bond Donors | 1 (sulfonamide NH) | 2 (sulfonamide NH + imidazole NH) |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, pyrazole intermediates can be synthesized via base-mediated alkylation (e.g., K₂CO₃ in DMF at room temperature) , while tetrahydronaphthalene sulfonamide cores may require protective group strategies, such as tetrahydropyran (THP) protection, followed by reduction with agents like LiAlH₄ . Key considerations include solvent polarity (e.g., THF for anhydrous conditions) and catalyst selection to minimize side products.
Q. How should researchers validate the purity and structural integrity of the synthesized compound?
Combine spectroscopic techniques:
- ¹H/¹³C NMR to confirm proton environments and carbon frameworks.
- LC-MS for molecular weight verification and impurity profiling.
- Elemental analysis to validate stoichiometry .
Discrepancies in NMR shifts (e.g., aromatic vs. aliphatic protons) should be cross-checked with computational simulations or reference spectra of analogous compounds .
Q. What are the best practices for resolving solubility challenges during in vitro assays?
- Screen co-solvents (DMSO, ethanol) at <1% to avoid cytotoxicity.
- Use surfactants (e.g., Tween-80) for hydrophobic compounds.
- Adjust pH for ionizable groups (e.g., sulfonamide pKa ~10) .
Advanced Research Questions
Q. How can computational methods guide the prediction of biological activity?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyrazole and sulfonamide moieties, which often bind to hydrophobic pockets or catalytic sites .
- PASS program : Predict pharmacological effects (e.g., antimicrobial or anti-inflammatory activity) based on structural fingerprints .
- MD simulations : Assess binding stability over 100+ ns trajectories to prioritize targets .
Q. What strategies address contradictions in crystallographic data during structural refinement?
- Use SHELXL for high-resolution refinement, especially for handling twinned crystals or disordered solvent molecules.
- Validate hydrogen bonding networks with PLATON or Olex2 to resolve ambiguities in electron density maps .
- Cross-reference with powder XRD to confirm phase purity if single crystals are challenging to grow .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Replace the pyridinyl group with other heterocycles (e.g., triazoles) to assess impact on potency .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the tetrahydronaphthalene ring to modulate electronic properties and logP .
- Bioisosteric replacements : Substitute sulfonamide with carboxamide to compare pharmacokinetic profiles .
Q. What experimental approaches elucidate metabolic stability and degradation pathways?
- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactor to identify oxidative metabolites via LC-HRMS.
- Forced degradation studies : Expose the compound to acidic/alkaline conditions, UV light, or peroxides, followed by HPLC-PDA to track degradation products .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole alkylation | K₂CO₃, DMF, RT | 65–75 | |
| THP protection | 3,4-DHP, PPTS, DCM | 82 | |
| Sulfonamide coupling | SOCl₂, NEt₃, THF | 58 |
Q. Table 2. Computational Tools for Activity Prediction
| Tool | Application | Output Metrics |
|---|---|---|
| AutoDock Vina | Docking affinity | ΔG (kcal/mol) |
| PASS | Bioactivity | Pa (Probability of activity) |
| GROMACS | MD stability | RMSD (Å) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
